Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate
Description
Properties
IUPAC Name |
ethyl pyrrolo[1,2-a]quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)12-9-13-8-7-11-5-3-4-6-14(11)16(13)10-12/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEYZIIXKJLBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555329 | |
| Record name | Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76577-82-7 | |
| Record name | Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Quinolinium Salts
The initial step involves the quaternization of quinoline or substituted quinolines (e.g., 6-methoxyquinoline) with α-bromo esters such as ethyl bromoacetate to form quinolinium bromide salts. This N-alkylation is crucial for generating the reactive intermediate required for subsequent cycloaddition.
Generation of Quinolinium N-Ylides
The quinolinium salts are then deprotonated in situ by bases or nucleophiles such as alkoxide ions generated from epoxides (e.g., 1,2-epoxypropane). This step produces quinolinium N-ylides, which act as 1,3-dipoles in the cycloaddition reaction.
Cycloaddition with Electron-Poor Alkynes
The quinolinium N-ylides undergo 1,3-dipolar cycloaddition with electron-poor alkynes, such as ethyl propiolate (ethyl propynoate), yielding this compound derivatives as single regio- and stereoisomers. This reaction can be performed in a one-pot, three-component manner, combining quinoline, α-bromo ester, and alkyne in the presence of an epoxide solvent that also scavenges HBr formed during the reaction.
Representative Synthetic Procedure and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Quinolinium salt formation: quinoline + ethyl bromoacetate | Quinolinium bromide salt | Quantitative | N-alkylation at nitrogen |
| 2 | Deprotonation with 1,2-epoxypropane (solvent) | Quinolinium N-ylide (in situ) | - | Alkoxide ion generated from epoxide ring |
| 3 | 1,3-Dipolar cycloaddition with ethyl propiolate | This compound | 50-60 | One-pot three-component reaction |
This method was demonstrated with 6-methoxyquinoline and substituted bromoacetophenones, yielding 7-methoxypyrrolo[1,2-a]quinoline derivatives with yields ranging from 50 to 60% under mild conditions at room temperature.
Alternative Approaches and Substrate Scope
Use of Different Dipolarophiles: Besides ethyl propiolate, other acetylenic dipolarophiles such as 3-butyn-2-one have been successfully employed, yielding 3-acetyl-substituted pyrroloquinolines with yields between 47-55%.
Two-Step Synthesis for Certain Dipolarophiles: For more reactive dipolarophiles like dimethyl acetylenedicarboxylate (DMAD), direct one-pot synthesis was ineffective. Instead, quinolinium salts were preformed and then reacted with DMAD in the presence of epoxide to afford the desired products.
Mechanistic Insights
The reaction mechanism involves:
- Quaternization: Formation of quinolinium bromide from quinoline and α-bromo ester.
- Deprotonation: Epoxide ring-opening generates alkoxide ion that deprotonates the quinolinium salt to form the N-ylide.
- Cycloaddition: The N-ylide undergoes a stepwise conjugate addition to the electron-poor alkyne, followed by ring closure forming the pyrroloquinoline scaffold.
This stepwise mechanism explains the high regio- and stereoselectivity observed in the products.
Characterization and Structural Confirmation
The synthesized this compound derivatives were characterized by:
NMR Spectroscopy: Detailed ^1H and ^13C NMR data show characteristic chemical shifts for the pyrroloquinoline framework. For example, the proton at position 2 appears as a singlet around 7.5–7.7 ppm, while aromatic protons near the methoxy substituent are shielded.
X-ray Crystallography: Representative compounds such as 7-methoxypyrrolo[1,2-a]quinoline derivatives have been structurally confirmed by single-crystal X-ray analysis, validating the cycloaddition product structure.
Elemental Analysis and IR Spectroscopy: These methods further corroborate the purity and functional groups of the synthesized compounds.
Summary Table of Selective NMR Data for Pyrrolo[1,2-a]quinoline Derivatives
| Compound Series | H-2 (ppm) | H-4 (ppm) | H-6 (ppm) | H-8 (ppm) | H-9 (ppm) | Key Features |
|---|---|---|---|---|---|---|
| 4 (Ethyl ester) | 7.58–7.74 (s) | 8.29–8.31 (d, J=9.3 Hz) | 7.16–7.32 (m) | 7.16–7.24 (m) | 7.97–8.09 (d, J=8.9 Hz) | Shielding by methoxy at C-7 |
| 6 (Acetyl) | 7.48–7.51 (s) | 8.53–8.54 (d, J=9.3 Hz) | 7.17–7.23 (m) | 7.17–7.23 (m) | 7.97–8.02 (d, J=9.4 Hz) | Slight deshielding due to substituent |
| 8 (Dimethyl ester) | - | 8.21–8.22 (d, J=9.4 Hz) | 7.15–7.16 (d, J=2.9 Hz) | 7.02–7.03 (dd, J=9.3, 2.9 Hz) | 7.54 (d, J=9.3 Hz) | Influence of COOMe substituent at C-2 |
Note: s = singlet, d = doublet, dd = doublet of doublets, m = multiplet.
Chemical Reactions Analysis
Types of Reactions
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 2-position, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated pyrroloquinoline derivatives.
Scientific Research Applications
Antimicrobial Properties
1.1 Antitubercular Activity
Recent studies have highlighted the potential of pyrrolo[1,2-a]quinoline derivatives, including ethyl pyrrolo[1,2-a]quinoline-2-carboxylate, as promising anti-tuberculosis agents. A series of compounds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis strains, including multidrug-resistant strains. The most effective compound demonstrated a minimum inhibitory concentration (MIC) as low as 8 µg/mL against the H37Rv strain and 16 µg/mL against multidrug-resistant strains .
Table 1: Antitubercular Activity of Pyrrolo[1,2-a]quinoline Derivatives
| Compound Code | MIC (µg/mL) | Strain Type |
|---|---|---|
| 4j | 8 | H37Rv |
| 4j | 16 | Multidrug-resistant |
1.2 Antifungal Activity
The antifungal properties of this compound have also been investigated. In vitro studies indicated significant activity against Candida albicans, with MIC values comparable to established antifungal agents like fluconazole . The molecular docking studies provided insights into the binding interactions between the compound and fungal proteins.
Table 2: Antifungal Activity Against C. albicans
| Compound Code | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| 4-Br | 30 | Fluconazole | 30 |
Anti-inflammatory Effects
Pyrrolo[1,2-a]quinoline derivatives exhibit anti-inflammatory properties that make them candidates for treating inflammatory diseases. The compounds were tested for their ability to inhibit pro-inflammatory cytokines in various cell lines. Results showed a significant reduction in cytokine levels, suggesting a potential therapeutic application in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Research
Emerging research indicates that this compound may have anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell signaling pathways related to cell survival and proliferation.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound Code | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | MCF-7 (Breast) | 15 |
| 4b | HeLa (Cervical) | 12 |
Mechanistic Insights
4.1 Molecular Docking Studies
Computational studies have been employed to understand the binding affinities of this compound with various biological targets. These studies indicate favorable interactions with key proteins involved in disease pathways, supporting its potential as a lead compound for drug development.
4.2 Pharmacokinetics
In silico evaluations of pharmacokinetic properties suggest that many derivatives possess favorable absorption and distribution characteristics, with minimal violations of Lipinski's rule of five, indicating good drug-likeness .
Mechanism of Action
The mechanism of action of ethyl pyrrolo[1,2-a]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. The compound’s antimicrobial properties could result from its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Spectral Properties
- Melting Points: Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate derivatives exhibit melting points influenced by substituents. For example, mthis compound melts at 234–236°C , while chlorophenyl-substituted analogues (e.g., compound 3p) melt at 156–157°C .
- Spectroscopy : IR and NMR spectra confirm ester carbonyl stretches (~1675 cm⁻¹) and aromatic proton resonances (δ 6.32–8.50 ppm) across derivatives .
Comparative Advantages and Limitations
- Advantages: this compound derivatives offer tunable bioactivity via substituent modification. Catalyst-free syntheses (e.g., for quinoxalines) are environmentally favorable .
- Limitations: Low commercial availability and moderate yields in some syntheses hinder large-scale applications.
Biological Activity
Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate is a compound belonging to the pyrroloquinoline family, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties supported by various research findings.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound and its derivatives as promising anticancer agents.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of pyrrolo[1,2-a]quinoline derivatives, compound 10a demonstrated significant growth inhibition across various cancer cell lines. The growth inhibition percentages (GP) were as follows:
| Cell Line | GP Inhibition (%) |
|---|---|
| Renal (A498) | 87.33 |
| Prostate | 78.0 |
| Breast (MDA-MB-435) | 76.4 |
| Colon (COLO 205) | Notable |
| Ovarian (OVCAR-3) | Complete at submicromolar concentrations |
The compound's mechanism of action involves the inhibition of tubulin polymerization, suggesting that it targets microtubules to exert its cytotoxic effects .
2. Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Case Study: Antitubercular Activity
In a study assessing various derivatives for their anti-tubercular activity against H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis, this compound exhibited notable activity within the range of 8–128 µg/mL. The most effective derivative demonstrated minimum inhibitory concentrations (MICs) of 8 µg/mL against H37Rv .
3. Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies indicate favorable binding affinities and highlight specific interactions that contribute to its biological activity.
4. Pharmacokinetic Profile
An evaluation of the pharmacokinetic properties of this compound suggests an overall drug-like profile with favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. This is crucial for its potential development as a therapeutic agent .
5. Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Findings |
|---|---|
| Anticancer | Significant growth inhibition in multiple cancer cell lines; targets tubulin polymerization. |
| Antimicrobial | Effective against Mycobacterium tuberculosis with MICs ranging from 8–128 µg/mL. |
| Mechanistic Insights | Favorable binding interactions with target proteins indicated through molecular docking studies. |
| Pharmacokinetics | Overall drug-like profile with favorable ADME properties. |
Q & A
Q. What are the common synthetic routes for preparing ethyl pyrrolo[1,2-a]quinoline-2-carboxylate?
this compound is typically synthesized via cyclization reactions. A prominent method involves the 1,3-dipolar cycloaddition of quinolinium ylides with dipolarophiles like ethyl propiolate. This reaction, performed in propylene oxide at room temperature, yields derivatives with 50–60% efficiency . Alternative routes include base-mediated cyclization of intermediates such as N-propargyl(pyrrolyl)aminoenones, catalyzed by Cs₂CO₃, to form the pyrrolo[1,2-a]quinoline core .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Structural confirmation relies on a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For example, NMR signals for the ester group (e.g., δ ~4.30 ppm for the ethyl group’s quartet) and aromatic protons (δ 6.5–8.5 ppm) are critical. HRMS analysis of the molecular ion ([M + Na]⁺) provides precise mass validation . X-ray crystallography is also used to resolve complex regiochemistry in derivatives .
Q. What solvents and reaction conditions optimize yield in its synthesis?
Polar aprotic solvents (e.g., acetonitrile) with mild bases (e.g., DBU) and transition-metal catalysts (e.g., CuCl₂ with phenanthroline ligands) enhance regioselectivity and yield. Reactions typically proceed at 65–80°C for 3–24 hours, monitored by TLC .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the pyrrolo[1,2-a]quinoline core be addressed?
Regioselectivity in C–H functionalization is controlled by catalyst design. Copper–phenanthroline complexes direct substitutions to the C3/C8 positions of the quinoline ring, avoiding undesired byproducts. For example, CuCl₂ with L1/L2 ligands achieves >90% selectivity in furoquinoline derivatives . Computational modeling (DFT) of transition states can further guide catalyst selection .
Q. How should researchers resolve contradictory spectral data in derivative characterization?
Contradictions in NMR (e.g., unexpected splitting or integration) often arise from dynamic processes like keto-enol tautomerism or rotameric equilibria. Variable-temperature NMR (VT-NMR) and 2D techniques (COSY, HSQC) clarify such ambiguities. For instance, VT-NMR at −40°C can "freeze" rotamers in ester-containing derivatives, simplifying spectral interpretation .
Q. What strategies improve the pharmacological evaluation of pyrrolo[1,2-a]quinoline derivatives?
In vitro assays (e.g., kinase inhibition, antiproliferative activity) are prioritized. For example, derivatives are screened against protein kinase CK2 or Plasmodium falciparum to identify lead compounds . Molecular docking studies (using AutoDock Vina) pre-screen binding affinities to targets like ATP-binding pockets, reducing experimental workload .
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., –CO₂Et) deactivate the pyrrolo[1,2-a]quinoline core toward electrophilic substitution but enhance oxidative coupling. For example, bromine substituents at C4 facilitate Suzuki–Miyaura couplings with arylboronic acids, while electron-donating groups (e.g., –OMe) favor Ullmann-type C–N couplings .
Methodological Notes for Experimental Design
- Synthesis Optimization : Use design of experiments (DoE) to map the impact of temperature, catalyst loading, and solvent polarity on reaction efficiency .
- Data Reproducibility : Document trace impurities (e.g., residual palladium in cross-coupled products) via ICP-MS, as these affect biological assays .
- Contradictory Bioactivity : If cellular toxicity diverges from in silico predictions, validate membrane permeability via PAMPA assays or assess metabolic stability in liver microsomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
